3-amino-4-chloro-N-(2-methoxyethyl)benzamide
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Overview
Description
3-amino-4-chloro-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a methoxyethyl group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-amino-4-chloro-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzoyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions.
Synthetic Route: The 3-amino-4-chlorobenzoyl chloride is reacted with 2-methoxyethylamine in the presence of a base, such as triethylamine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-amino-4-chloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, typically using reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
3-amino-4-chloro-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
3-amino-4-chloro-N-(2-methoxyethyl)benzamide can be compared with similar compounds such as:
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: This compound has a similar benzamide core but differs in the substituents attached to the benzene ring.
3-amino-4-chloro-N-(2-ethoxyethyl)benzamide: This compound is similar but has an ethoxyethyl group instead of a methoxyethyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMAFAXMZBNNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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